methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride
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Overview
Description
Methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C7H13N3·2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with 2-bromoethylamine hydrobromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
Methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C7H15Cl2N3 |
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Molecular Weight |
212.12 g/mol |
IUPAC Name |
N-methyl-2-(4-methylpyrazol-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7-5-9-10(6-7)4-3-8-2;;/h5-6,8H,3-4H2,1-2H3;2*1H |
InChI Key |
VGQAHEDZOVJUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCNC.Cl.Cl |
Origin of Product |
United States |
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